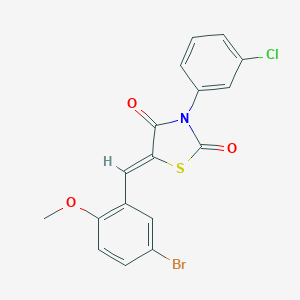![molecular formula C22H22Cl2N2O3S B301249 5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301249.png)
5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as DCP-LA, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazolidinones, which are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
作用机制
The exact mechanism of action of 5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-1β, and the activation of antioxidant enzymes, such as superoxide dismutase and catalase. It may also modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, as well as improve cognitive function and memory in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in lab experiments is its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that the exact mechanism of action is not fully understood, which may limit its potential use in clinical settings.
未来方向
There are several future directions for research on 5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, including:
1. Further investigation of its mechanism of action and signaling pathways involved in neuroprotection.
2. Exploration of its potential use in combination with other compounds or therapies for the treatment of neurodegenerative diseases.
3. Development of novel analogs with improved pharmacological properties.
4. Investigation of its potential use in other disease conditions, such as cancer and cardiovascular disease.
5. Clinical trials to evaluate its safety and efficacy in humans.
In conclusion, 5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is a synthetic compound that has shown potential therapeutic properties, particularly in the treatment of neurodegenerative diseases. It exhibits anti-inflammatory, antioxidant, and neuroprotective effects, and its mechanism of action involves the modulation of various signaling pathways. Further research is needed to fully understand its potential use in clinical settings and to develop novel analogs with improved pharmacological properties.
合成方法
5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one can be synthesized using various methods, including the reaction of 2-aminothiophenol with 3,5-dichloro-2-methoxybenzaldehyde, followed by the reaction of the resulting compound with 4-ethoxybenzaldehyde and 3-propyl-1,3-thiazolidine-2,4-dione. The compound can also be synthesized by the reaction of 2-aminothiophenol with 3,5-dichloro-2-methoxybenzaldehyde and 4-ethoxybenzaldehyde, followed by the reaction with thiosemicarbazide and propionaldehyde.
科学研究应用
5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation, as well as improving cognitive function and memory.
属性
产品名称 |
5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C22H22Cl2N2O3S |
分子量 |
465.4 g/mol |
IUPAC 名称 |
(5Z)-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H22Cl2N2O3S/c1-4-10-26-21(27)19(12-14-11-15(23)13-18(24)20(14)28-3)30-22(26)25-16-6-8-17(9-7-16)29-5-2/h6-9,11-13H,4-5,10H2,1-3H3/b19-12-,25-22? |
InChI 键 |
OYTQMAXGZPWIBL-JKJUGIAJSA-N |
手性 SMILES |
CCCN1C(=O)/C(=C/C2=C(C(=CC(=C2)Cl)Cl)OC)/SC1=NC3=CC=C(C=C3)OCC |
SMILES |
CCCN1C(=O)C(=CC2=CC(=CC(=C2OC)Cl)Cl)SC1=NC3=CC=C(C=C3)OCC |
规范 SMILES |
CCCN1C(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)OC)SC1=NC3=CC=C(C=C3)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301167.png)
![2-[(4-Ethoxyphenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301168.png)
![2-[(4-Ethoxyphenyl)imino]-5-(2-furylmethylene)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301169.png)
![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301170.png)
![2-[(4-ethoxyphenyl)imino]-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301173.png)
![5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301174.png)
![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301175.png)
![5-(3,5-Dichloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301177.png)

![3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301183.png)

![3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301186.png)
![3-(3-Chlorophenyl)-5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301187.png)
